

BMS-066 selectivity over 155 kinase panel

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Compound Focus: Bms-066

CAS No.: 914946-88-6

Cat. No.: S521582

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Selectivity Profile of BMS-066

The table below summarizes the key quantitative data on **BMS-066**'s potency and selectivity from the scientific literature.

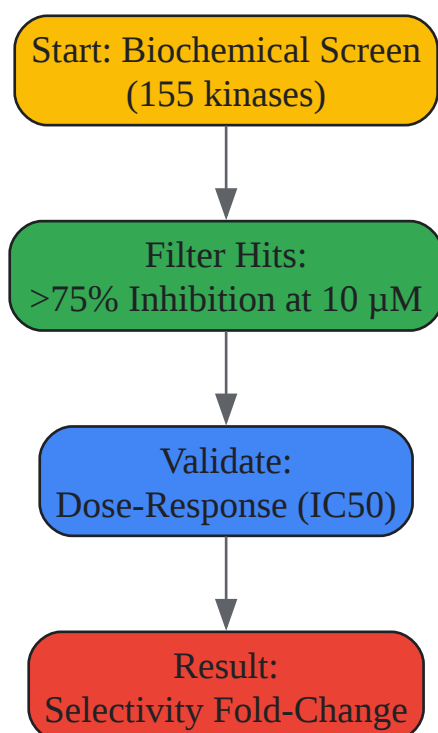
Target/Kinase	IC ₅₀ or % Inhibition at 10 µM	Selectivity Fold-Change (vs. IKKβ)
IKKβ	9 nM (IC ₅₀) [1]	-
IKKα	> 4.5 µM (IC ₅₀ implied) [1]	>500-fold
Tyk2 JH2 (pseudokinase domain)	72 nM (IC ₅₀ , probe displacement) [2]	8-fold
Kinases with >75% Inhibition (at 10 µM)	6 out of 155 kinases [1]	-
Most Potent Off-Target (Brk)	~30-fold less potent than IKKβ [1]	>30-fold

Experimental Evidence and Methodology

The selectivity profile was established through a series of standardized experiments.

- **Biochemical Potency Assay:** The core potency of **BMS-066** was determined by measuring its inhibition of IKK β -catalyzed phosphorylation of its native substrate, I κ B α , in a cell-free system. This yielded an IC₅₀ of 9 nM [1].
- **Kinome-Wide Selectivity Screening:** To comprehensively assess selectivity, **BMS-066** was screened at a concentration of **10 μ M** against a panel of **155 additional kinases** [1]. The assay measured the compound's ability to displace immobilized affinity ligands bound to each kinase.
 - **Inclusion Criteria:** Only kinases that were inhibited by **more than 75%** under these conditions were considered notable off-targets. Just six kinases met this criterion [1].
- **Secondary Validation:** For these six off-target kinases, full dose-response assays were conducted to determine their exact IC₅₀ values. This confirmed that **BMS-066** was more than **30-fold selective** against even the next most potently inhibited kinase [1].

The experimental workflow for determining this selectivity profile is summarized below:



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Interpretation and Significance

For a researcher, the key takeaways from this data are:

- **High Selectivity:** The finding that **BMS-066** is highly selective for IKK β over more than 95% of the kinome tested makes it a valuable tool compound for research. It helps minimize concerns that observed phenotypic effects in cellular or animal models are due to off-target kinase inhibition [1].
- **Pseudokinase Inhibition:** The potent activity against the Tyk2 pseudokinase domain (JH2) reveals a potentially novel and therapeutically relevant mechanism. Targeting pseudokinases is an emerging strategy to achieve selectivity, as their binding sites are less conserved than traditional kinase ATP-binding pockets [3] [4] [5].

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